molecular formula C22H44O2 B12420730 Docosanoic-7,7,8,8-D4 acid

Docosanoic-7,7,8,8-D4 acid

Cat. No.: B12420730
M. Wt: 344.6 g/mol
InChI Key: UKMSUNONTOPOIO-ONNKGWAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It is a long-chain saturated fatty acid with the molecular formula C22H40D4O2 and a molecular weight of 344.61 g/mol . This compound is used primarily in scientific research due to its unique properties, including its stability and ability to be traced in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Docosanoic-7,7,8,8-D4 acid involves the incorporation of deuterium atoms into the docosanoic acid molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under controlled temperature and pressure conditions to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity. The product is then purified through distillation or recrystallization to remove any impurities and ensure its suitability for research applications .

Chemical Reactions Analysis

Types of Reactions

Docosanoic-7,7,8,8-D4 acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while reduction can produce alkanes .

Scientific Research Applications

Docosanoic-7,7,8,8-D4 acid has a wide range of applications in scientific research:

    Chemistry: It is used as a tracer in studies involving fatty acid metabolism and lipid biochemistry.

    Biology: It helps in understanding the role of fatty acids in cellular processes and membrane dynamics.

    Medicine: It is used in pharmacokinetic studies to trace the absorption, distribution, metabolism, and excretion of fatty acids.

    Industry: It is used in the development of stable isotopic standards for analytical chemistry.

Mechanism of Action

The mechanism of action of Docosanoic-7,7,8,8-D4 acid involves its incorporation into biological systems where it mimics the behavior of natural docosanoic acid. The deuterium atoms provide a unique signature that allows researchers to trace its movement and interactions within the system. This helps in understanding the metabolic pathways and molecular targets involved in fatty acid metabolism .

Comparison with Similar Compounds

Docosanoic-7,7,8,8-D4 acid is unique due to its deuterated nature, which distinguishes it from other similar compounds. Some similar compounds include:

This compound’s uniqueness lies in its ability to be used as a stable isotopic tracer, making it invaluable in research applications where precise tracking of fatty acid metabolism is required .

Properties

Molecular Formula

C22H44O2

Molecular Weight

344.6 g/mol

IUPAC Name

7,7,8,8-tetradeuteriodocosanoic acid

InChI

InChI=1S/C22H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h2-21H2,1H3,(H,23,24)/i15D2,16D2

InChI Key

UKMSUNONTOPOIO-ONNKGWAKSA-N

Isomeric SMILES

[2H]C([2H])(CCCCCCCCCCCCCC)C([2H])([2H])CCCCCC(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)O

Origin of Product

United States

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